Fortunellina

Descripción general

Descripción

Fortunellin is a flavonoid that has been identified as a potential anti-inflammatory agent in inflammatory diseases . It targets miR-374a, a negative regulator of phosphatase and tensin homolog (PTEN). Fortunellin has been shown to protect against high fructose-induced diabetic heart injury in mice by suppressing inflammation and oxidative stress via the AMPK/Nrf-2 pathway .

Synthesis Analysis

While specific synthesis methods for Fortunellin were not found in the search results, it’s known that Fortunellin is a citrus flavonoid and has been studied for its effects and mechanisms in inflammatory diseases .Molecular Structure Analysis

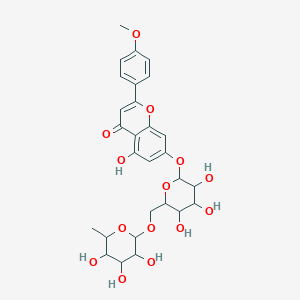

Fortunellin has a molecular formula of C28H32O14 and a molecular weight of 592.5 g/mol . Its IUPAC name is 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one .Chemical Reactions Analysis

Fortunellin has been reported to inhibit the dimerization of 3CL-Pro, a process crucial for viral replication .Physical And Chemical Properties Analysis

Fortunellin has a molecular formula of C28H32O14 and a molecular weight of 592.5 g/mol . Its IUPAC name is 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one .Aplicaciones Científicas De Investigación

Fortunellina: Un análisis exhaustivo de las aplicaciones de investigación científica

Tratamiento de la lesión pulmonar aguda: La this compound se ha estudiado por su potencial para aliviar la progresión de la lesión pulmonar aguda (ALI). La investigación sugiere que puede mitigar la lesión tisular, la apoptosis, la inflamación y la deposición de colágeno en los pulmones en un modelo de ALI inducido por LPS .

Agente antiinflamatorio: Como flavonoide cítrico, la this compound puede actuar como un agente antiinflamatorio. Se ha investigado por sus efectos sobre la modulación de la fosfatasa y la homóloga de la tensina (PTEN) en enfermedades inflamatorias como la enfermedad inflamatoria intestinal (EII) .

Potencial antiviral contra el SARS-CoV-2: El doble papel de la this compound como fitoquímico se ha explorado computacionalmente por su potencial terapéutico contra el SARS-CoV-2 y las nuevas variantes del coronavirus. Su biodisponibilidad oral y su perfil de seguridad la convierten en una candidata para futuras investigaciones in vivo, in vitro y ensayos clínicos .

Mecanismo De Acción

Target of Action

Fortunellin, a phytochemical, has been found to target multiple key proteins that are necessary for viral replication, growth, invasion, and infectivity . It also targets the AMPK/Nrf2 pathway .

Mode of Action

Fortunellin binds reliably to key targets that are necessary for viral replication, growth, invasion, and infectivity . It supports protective immunity while inhibiting pro-inflammatory cytokines and apoptosis pathways . It also enhances the AMPK/Nrf2 pathway .

Biochemical Pathways

Fortunellin has been associated with a variety of biological pathways, including hematopoietic cell lineage, AGE-RAGE signalling pathway in diabetic complications, PI3K-Akt signalling system, ECM-receptor interaction, and TNF signalling pathway . It enhances the AMPK/Nrf2 pathway, which is known to regulate cellular antioxidant defense systems .

Pharmacokinetics

It has been found to be non-toxic to mice and cells .

Result of Action

Fortunellin ameliorates symptoms of inflammation and oxidative stress. It decreases epithelial cell apoptosis through inhibiting PTEN expression in colitis . It also reduces inflammation and ROS generation in H9C2 cells induced by LPS .

Action Environment

The action of Fortunellin can be influenced by environmental factors such as the presence of high fructose, which can induce diabetes . In the presence of high fructose, Fortunellin can enhance the AMPK/Nrf2 pathway, thereby protecting against fructose-induced inflammation and oxidative stress .

Direcciones Futuras

Fortunellin has been studied for its potential therapeutic effects in various conditions. For instance, it has been shown to ameliorate LPS-induced acute lung injury, inflammation, and collagen deposition . Additionally, computational exploration has suggested that Fortunellin may have antiviral activities against SARS-CoV-2 and immunomodulatory abilities against the host . These findings suggest that Fortunellin may have potential applications in the treatment of various diseases, including inflammatory diseases and viral infections .

Análisis Bioquímico

Biochemical Properties

Fortunellin interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme phosphatase and tensin homolog (PTEN), which is known to induce cell apoptosis . Fortunellin inhibits PTEN, thereby decreasing inflammation and maintaining intestinal barrier function .

Cellular Effects

Fortunellin has profound effects on various types of cells and cellular processes. It decreases epithelial cell apoptosis through inhibiting PTEN expression . This influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Fortunellin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Fortunellin-induced downregulation of PTEN could be counteracted by microRNA-374a depletion .

Temporal Effects in Laboratory Settings

The effects of Fortunellin change over time in laboratory settings. It has been observed that Fortunellin ameliorates colitis symptoms, including excessive inflammation and oxidative stress

Propiedades

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O14/c1-11-21(32)23(34)25(36)27(38-11)42-26-24(35)22(33)19(10-29)41-28(26)39-14-7-15(30)20-16(31)9-17(40-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-30,32-36H,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWDGPFGTFOLRJ-CUVHLRMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861996 | |

| Record name | Fortunellin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20633-93-6 | |

| Record name | Fortunellin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.